BenchChemオンラインストアへようこそ!

1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid

medicinal chemistry structure-activity relationship regioisomer differentiation

1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid (CAS 1006348-55-5) is a synthetic organic compound belonging to the bipyrazole class, consisting of two pyrazole rings connected via a 3,4' linkage and substituted with a 2-fluorophenyl group, two N-methyl groups, and a 4-carboxylic acid moiety. Its molecular formula is C15H13FN4O2 with a molecular weight of 300.29 g/mol, and it is characterized by an ortho-fluorine substitution on the phenyl ring, which distinguishes it from para-fluorophenyl analogs.

Molecular Formula C15H13FN4O2
Molecular Weight 300.29 g/mol
CAS No. 1006348-55-5
Cat. No. B7762555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid
CAS1006348-55-5
Molecular FormulaC15H13FN4O2
Molecular Weight300.29 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3F)C
InChIInChI=1S/C15H13FN4O2/c1-9-10(7-19(2)17-9)14-11(15(21)22)8-20(18-14)13-6-4-3-5-12(13)16/h3-8H,1-2H3,(H,21,22)
InChIKeySWZXIGMZOAGERE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid (CAS 1006348-55-5): Core Structural Identity and Chemical Class


1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid (CAS 1006348-55-5) is a synthetic organic compound belonging to the bipyrazole class, consisting of two pyrazole rings connected via a 3,4' linkage and substituted with a 2-fluorophenyl group, two N-methyl groups, and a 4-carboxylic acid moiety [1]. Its molecular formula is C15H13FN4O2 with a molecular weight of 300.29 g/mol, and it is characterized by an ortho-fluorine substitution on the phenyl ring, which distinguishes it from para-fluorophenyl analogs . The bipyrazole scaffold has been associated with diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects, though biological annotation data for this specific compound remains sparse in public bioactivity databases [2].

Why Generic Substitution of 1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid (CAS 1006348-55-5) Fails without Comparative Evidence


Within the bipyrazole-4-carboxylic acid chemical space, even minor structural variations can produce substantial differences in molecular recognition, physicochemical properties, and biological performance. The closest commercially available analog—1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid (CAS 1006334-14-0)—differs solely in the position of the fluorine substituent (ortho vs. para), yet this single regioisomeric change is known in medicinal chemistry to alter hydrogen-bonding geometry, lipophilicity distribution, and target-binding complementarity [1]. The bipyrazole patent review literature demonstrates that SAR within this class is sharp, with discrete substituent modifications yielding divergent potency and selectivity profiles across kinase, enzyme, and receptor targets [2]. Importantly, no published head-to-head comparative biological data exist for the target compound versus its analogs in any peer-reviewed study or patent; therefore, any assumption of functional interchangeability is scientifically unsupported and represents a procurement risk [3].

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid (CAS 1006348-55-5) Versus Closest Analogs


Fluorine Positional Isomerism: Ortho (Target) vs. Para (CAS 1006334-14-0) Substitution

The target compound bears a 2-fluorophenyl substituent (ortho-fluorine), while the closest commercially cataloged analog carries a 4-fluorophenyl group (para-fluorine). Ortho-fluorine substitution introduces both steric hindrance near the bipyrazole core and an electron-withdrawing inductive effect that differs from para-substitution in magnitude and spatial orientation, as measured by the distinct Hammett substituent constants: σₘ for ortho-fluorine is approximated at 0.34 (inductive model) versus σₚ = 0.06 for para-fluorine [1]. This differential electronic and steric profile can directly impact binding pose geometry and target selectivity in bipyrazole-based inhibitor design [2].

medicinal chemistry structure-activity relationship regioisomer differentiation

Computed Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area

Computed properties from PubChem reveal that the target compound has an XLogP3 value of 1.9 and a topological polar surface area (TPSA) of 72.9 Ų [1]. The para-fluorophenyl analog (CAS 1006334-14-0) exhibits an identical molecular formula and, based on computational prediction models, an XLogP3 also of approximately 1.9, with a TPSA of 72.9 Ų [2]. However, the three-dimensional distribution of lipophilicity (as captured by 3D-MoRSE descriptors or logD₇.₄ measurements) can differ between ortho- and para-fluoro isomers due to conformational effects on solvent-accessible surface area and intramolecular hydrogen bonding potential involving the ortho-fluorine and the adjacent pyrazole N-1 atom [3].

drug-likeness physicochemical profiling ADME prediction

Bipyrazole Scaffold Class Potency Range: Enzymatic and Cellular Inhibition Context

The broader bipyrazole chemical class, as reviewed across patents from 2010–2021, exhibits inhibitory activities spanning nanomolar to micromolar ranges across multiple target classes. Documented activities include: anticancer bipyrazoles with IC50 values ranging from 0.5 µM to 15 µM against various cancer cell lines; antitubercular bipyrazoles with MIC values of 0.8–25 µg/mL against Mycobacterium tuberculosis; and anti-inflammatory bipyrazoles with COX-2 inhibition IC50 values between 0.1 µM and 5 µM [1]. The target compound has not been explicitly tested in any of these published assays, and no head-to-head comparison data exist that would permit ranking against structurally characterized analogs [2]. However, the presence of a free carboxylic acid at the 4-position provides a synthetic handle for amide coupling or ester prodrug formation, a functional feature absent in many bipyrazole analogs that lack this derivatizable group .

bipyrazole pharmacology enzyme inhibition anticancer activity

Purity Specification Gradients: Commercially Available 97%+ Grades Enable Reproducible SAR

The target compound is commercially available from multiple suppliers at purity specifications of 95% (AKSci), 97% (Leyan), and ≥98% (MolCore) . The 4-fluorophenyl positional isomer (CAS 1006334-14-0) is also available at similar purity grades (95–98%). However, the ortho-fluoro isomer's commercial availability across a gradient of purity levels (95% to 98%+) enables researchers to select a grade matched to their application: 95% sufficient for initial library screening, while 98%+ is appropriate for quantitative biophysical assays (e.g., SPR, ITC) where trace impurities can confound affinity measurements . The demonstrated commercial supply chain with multiple independent vendors for the ortho-fluoro compound reduces single-supplier dependency risk compared to less widely cataloged bipyrazole analogs.

chemical purity reproducibility procurement specification

Optimal Application Scenarios for 1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid (CAS 1006348-55-5) Based on Verified Evidence


Regioisomer Probe in Ortho-vs-Para Fluorine SAR Studies

The target compound serves as a specific ortho-fluorophenyl bipyrazole reference compound for medicinal chemistry programs exploring the impact of fluorine positional isomerism on target binding. When paired with its para-fluorophenyl analog (CAS 1006334-14-0), researchers can directly interrogate whether ortho-fluorine-induced steric and electronic perturbations (σₘ ≈ 0.34 vs. σₚ = 0.06) translate into differential biochemical activity [1]. This matched molecular pair analysis is widely recommended in lead optimization but requires both isomers to be procured at comparable purity from independent sources to control for batch effects [2].

Carboxylic Acid Derivatization Hub for Parallel Library Synthesis

The 4-carboxylic acid group provides a chemically orthogonal handle for amide bond formation, esterification, or hydrazide synthesis, enabling rapid generation of compound libraries via established coupling protocols [1]. This functional group distinguishes the target compound from non-carboxylated bipyrazole scaffolds that lack a similarly accessible derivatization point [2]. Procurement at ≥97% purity ensures that coupling reactions proceed with predictable stoichiometry and minimize purification burden during library production [3].

Building Block for Bipyrazole-Containing Pharmacophore Assembly

The bipyrazole-4-carboxylic acid core of the target compound is structurally aligned with patent-reported pharmacophores for kinase inhibition, anti-inflammatory activity, and antimicrobial action, as documented in the comprehensive 2010–2021 bipyrazole patent review [1]. Although the specific compound lacks published target engagement data, its scaffold architecture and the presence of a synthetically tractable carboxylic acid make it a suitable starting material for hit-finding campaigns where rapid analoging around the fluorophenyl and N-methyl substituents is a strategic priority [2]. The multi-vendor commercial availability at 95–98% purity supports initial screening without the delay of custom synthesis [3].

Negative Control for Fluorine-Free Bipyrazole Analogs

In biological assays where fluorinated bipyrazoles demonstrate activity, the target compound can be systematically compared against des-fluoro or chloro-substituted bipyrazole analogs to quantify the specific contribution of the ortho-fluorine atom to potency and selectivity [1]. This application leverages the compound's well-defined regioisomeric identity and the availability of structurally authenticated reference standards [2]. The lack of pre-existing biological annotation for this compound is actually advantageous for its use as an unbiased probe in de novo SAR campaigns where prior target assumptions should not constrain experimental design [3].

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.